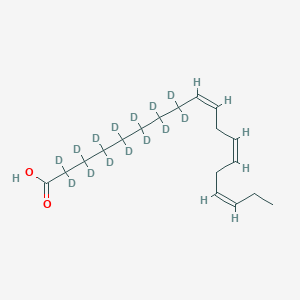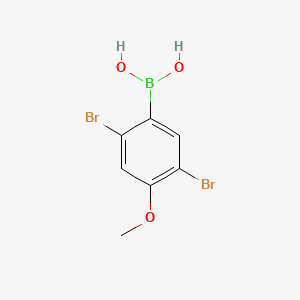
2,3-Dichloro-6-iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H3Cl2IN2. It is a derivative of quinoxaline, a bicyclic aromatic compound containing a benzene ring fused to a pyrazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-iodoquinoxaline typically involves the functionalization of quinoxaline derivatives. One common method includes the regioselective lithiation of 2,3-dichloroquinoxaline using a base such as 2,2,6,6-tetramethylpiperidyl lithium (TMPLi). The lithiated intermediate is then quenched with iodine to introduce the iodine atom at the 6-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar regioselective lithiation and halogenation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-6-iodoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.
Cross-Coupling Reactions: Palladium-catalyzed coupling reactions with reagents like aryl boronic acids or alkynes are common.
Major Products:
Substituted Quinoxalines: Products with various functional groups replacing the chlorine atoms.
Coupled Products: Complex molecules formed through cross-coupling reactions.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-iodoquinoxaline has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the synthesis of fluorescent dyes and other materials with unique optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-iodoquinoxaline and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparación Con Compuestos Similares
2,3-Dichloroquinoxaline: Lacks the iodine atom at the 6-position, making it less versatile in cross-coupling reactions.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used quinone with different chemical properties and applications.
Uniqueness: 2,3-Dichloro-6-iodoquinoxaline is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns. This makes it a valuable intermediate for synthesizing a wide range of functionalized quinoxaline derivatives .
Propiedades
IUPAC Name |
2,3-dichloro-6-iodoquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-8(10)13-6-3-4(11)1-2-5(6)12-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFQXPQQAOODT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(C(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


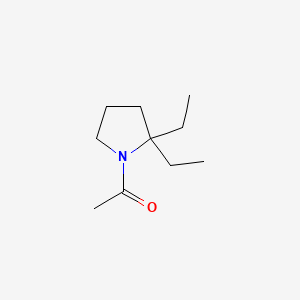
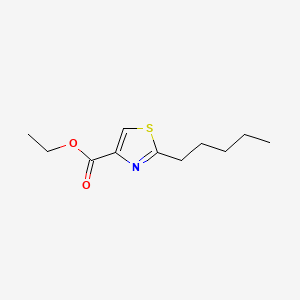



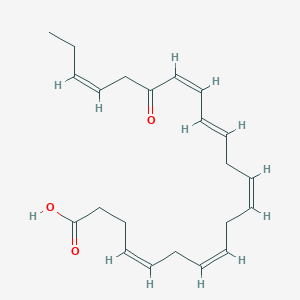
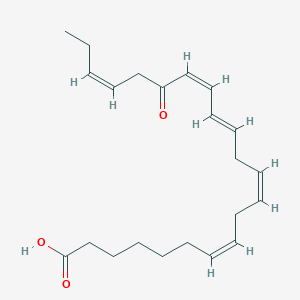
![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

